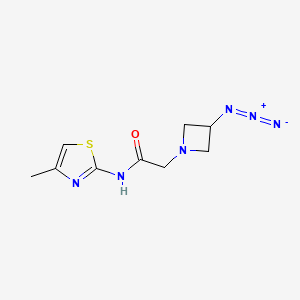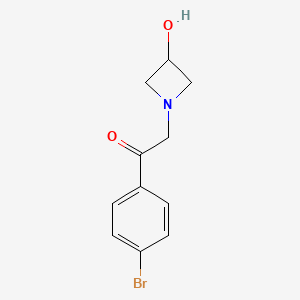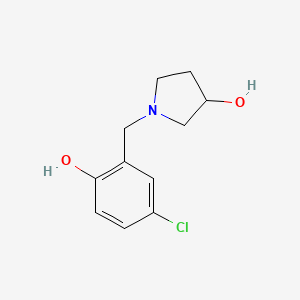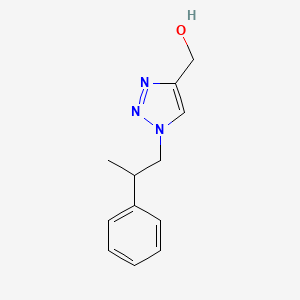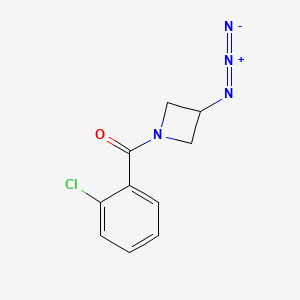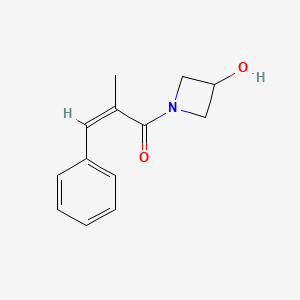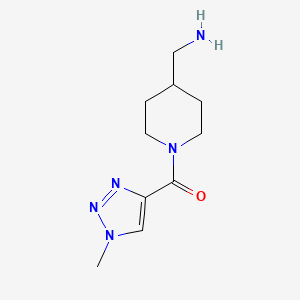
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol
説明
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19NOS and its molecular weight is 225.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects, depending on their specific chemical structure and the biological targets they interact with .
生化学分析
Biochemical Properties
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a novel glutaminase 1 inhibitor, which underscores its potential utility in glioblastoma chemotherapy . The compound’s interaction with glutaminase 1 suggests that it may influence glutamine metabolism, a critical pathway in cancer cell proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit antiproliferative effects on cancer cells, particularly glioblastoma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of glutaminase 1 can lead to reduced glutamine availability, thereby affecting the energy production and biosynthesis pathways in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a glutaminase 1 inhibitor involves binding to the enzyme’s active site, thereby preventing the conversion of glutamine to glutamate . This inhibition can lead to a cascade of downstream effects, including reduced production of key metabolites required for cell growth and survival. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without notable toxicity . At higher doses, some toxic or adverse effects have been observed, indicating a threshold beyond which the compound may become harmful. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glutaminase 1 . By inhibiting this enzyme, the compound affects the glutamine metabolism pathway, leading to altered levels of metabolites such as glutamate and alpha-ketoglutarate. These changes can influence metabolic flux and overall cellular metabolism, particularly in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues. Its interaction with transporters and binding proteins can influence its localization and accumulation, thereby affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glutaminase 1 and other metabolic enzymes . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its biochemical effects.
特性
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-3-11-1-5-13(6-2-11)9-12-4-8-15-10-12/h4,8,10-11,14H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVMZSBZCPNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



